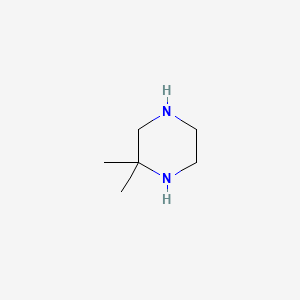

2,2-Dimethylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPWSBOFSUJCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562743 | |

| Record name | 2,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-72-5 | |

| Record name | 2,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylpiperazine: A Cornerstone for Modern Drug Discovery

Introduction: In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in pharmacologically active compounds.[1][2] Its unique combination of features—basicity, conformational rigidity, and synthetic accessibility—makes it a powerful tool for modulating the properties of drug candidates.[1][3] Among its many derivatives, 2,2-Dimethylpiperazine has emerged as a particularly valuable building block. The introduction of the gem-dimethyl group on the piperazine core imparts distinct structural and physicochemical properties that researchers can leverage to overcome challenges in drug design, such as enhancing metabolic stability, modulating lipophilicity, and fine-tuning receptor interactions. This guide offers a deep dive into the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Part 1: Molecular Architecture and Physicochemical Landscape

The strategic placement of two methyl groups on the same carbon atom of the piperazine ring creates a unique stereoelectronic environment that significantly influences the molecule's behavior.

Structural and Conformational Analysis

Like the parent piperazine, this compound predominantly adopts a chair conformation to minimize torsional strain. The key structural feature is the quaternary carbon at the 2-position. This gem-dimethyl substitution introduces significant steric hindrance on one side of the molecule. This steric bulk can be strategically employed in drug design to:

-

Dictate Binding Orientation: By creating a sterically demanding group, chemists can control how a molecule fits into a protein's binding pocket, potentially increasing selectivity for the target receptor.

-

Shield from Metabolism: The methyl groups can block access to adjacent sites that are susceptible to metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.

The presence of two nitrogen atoms gives the molecule two basic centers. The pKa values are crucial for determining the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Physicochemical Properties: The Impact of Gem-Dimethylation

The gem-dimethyl group alters the fundamental properties of the piperazine scaffold. It increases the lipophilicity (fat-solubility) compared to unsubstituted piperazine, which can enhance a drug's ability to cross cell membranes. However, the molecule retains sufficient polarity due to the two amine groups, ensuring a balance between aqueous solubility and membrane permeability.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [4][5] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| Appearance | Low melting solid | [4] |

| Boiling Point | 155.2 ± 8.0 °C at 760 mmHg | [6] |

| Density | 0.8 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 9.38 ± 0.40 | [7] |

| LogP (Calculated) | -0.0422 | [8] |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | [8] |

| Solubility | Soluble in water and organic solvents | [4] |

Note: Some physical properties are predicted or calculated values from chemical databases and may vary slightly from experimental values.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and industrially applicable method involves the reaction of key precursors followed by cyclization and reduction steps.[9]

A Practical Synthetic Protocol

A robust synthesis starts from isobutyraldehyde, which is first chlorinated to form 2-chloro-2-methylpropanal. This intermediate is then reacted with a protected ethylenediamine derivative, followed by a cyclization and deprotection/reduction sequence to yield the final product.

Experimental Protocol: Synthesis of this compound (Conceptual)

This protocol is a conceptual representation based on established chemical principles and patent literature.[9] It requires optimization and adherence to rigorous safety standards.

Step 1: Chlorination of Isobutyraldehyde

-

Charge a reactor with sulfuryl chloride and cool to 15-20°C.

-

Slowly add isobutyraldehyde over a period of 2 hours, maintaining the temperature between 18°C and 28°C.

-

Causality: This exothermic reaction requires careful temperature control to prevent side reactions and ensure selective monochlorination at the alpha-carbon. Sulfuryl chloride is an effective source of electrophilic chlorine.

-

-

After the addition is complete, warm the reaction mixture to 30-35°C to ensure the reaction goes to completion.

Step 2: Cyclization with a Diamine Precursor

-

The resulting 2-chloro-2-methylpropanal is then reacted with a suitable diamine, such as ethylenediamine, often in the presence of a base to neutralize the HCl generated.

-

This step forms a dihydropyrazine intermediate through a sequence of nucleophilic substitution and imine formation.

-

Causality: The diamine acts as a dinucleophile, first displacing the chloride and then condensing with the aldehyde to form the heterocyclic ring.

-

Step 3: Reduction and Purification

-

The intermediate is reduced to the saturated piperazine ring. This can be achieved through catalytic hydrogenation (e.g., using a palladium or nickel catalyst) under hydrogen pressure.

-

The crude this compound is then purified, typically by distillation under reduced pressure to yield the final product.[9]

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing the imine bonds within the ring without affecting the alkyl substituents. Vacuum distillation is necessary to purify the product without thermal decomposition.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in a typical synthesis of this compound.

Caption: Conceptual workflow for incorporating this compound in drug discovery.

This scaffold is not limited to a single therapeutic area and has been utilized in the development of anti-anxiety, antidepressant, and anticancer agents, among others. [4][10][11]Its versatility ensures it will remain a relevant and valuable component in the design of future medicines.

Conclusion

This compound is more than just a simple chemical building block; it is a sophisticated tool for molecular design. Its unique combination of steric and electronic properties, stemming from the gem-dimethyl substitution on the privileged piperazine scaffold, provides medicinal chemists with a reliable method to enhance the drug-like properties of new therapeutic agents. From improving metabolic stability to dictating binding conformations, the strategic application of this moiety can significantly accelerate the journey from a promising lead compound to a viable clinical candidate. As the challenges in drug discovery become more complex, the utility of well-characterized, versatile scaffolds like this compound will only continue to grow.

References

- Google Patents. (2019). WO2019193134A1 - Process for the preparation of this compound.

-

Chemsrc. (n.d.). This compound | CAS#:84477-72-5. Retrieved from [Link]

-

G. C. T. R. & G. R. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

-

S. G. & S. A. G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6520. Retrieved from [Link]

-

ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:84477-72-5 | Chemsrc [chemsrc.com]

- 7. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. WO2019193134A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]

- 11. benthamscience.com [benthamscience.com]

Introduction: The Strategic Importance of 2,2-Dimethylpiperazine in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpiperazine

This compound is a saturated heterocyclic organic compound featuring a piperazine ring substituted with two methyl groups on the same carbon atom. This gem-dimethyl arrangement imparts unique conformational constraints and steric properties that distinguish it from other piperazine derivatives. While the broader piperazine scaffold is a well-established "privileged structure" in medicinal chemistry—integral to numerous approved drugs—the specific 2,2-dimethyl substitution offers a nuanced tool for fine-tuning molecular properties.[1][2] Its applications extend beyond pharmaceuticals into polymer chemistry, agrochemicals, and corrosion inhibition, making a thorough understanding of its physicochemical nature essential for researchers and developers in these fields.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and discusses the practical implications of these properties in its primary applications.

Part 1: Core Physicochemical and Structural Properties

The functional utility of a chemical entity in any application, be it as a drug candidate or a polymer building block, is dictated by its fundamental physical and chemical properties. For this compound, these properties influence its solubility, reactivity, and biological interactions.

Summary of Key Properties

A compilation of the essential physicochemical data for this compound is presented below. This data serves as a foundational reference for any experimental design or theoretical modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [3][4] |

| Molecular Weight | 114.19 g/mol | [3][4][5] |

| CAS Number | 84477-72-5 | [3][6] |

| Appearance | Low melting solid | [3][7] |

| Boiling Point | 155.2 ± 8.0 °C (at 760 mmHg) | [6] |

| Density | 0.8 ± 0.1 g/cm³ | [6][8] |

| Flash Point | 38.9 ± 10.2 °C | [6][8] |

| pKa (Predicted) | 9.38 ± 0.40 | [9] |

| LogP (Calculated) | -0.04 to -0.2 | [5][6][8] |

| Vapor Pressure | 3.1 ± 0.3 mmHg (at 25°C) | [6] |

| Refractive Index | 1.417 | [8] |

In-Depth Analysis of Key Parameters

-

Basicity (pKa): The predicted pKa of ~9.38 indicates that this compound is a moderately strong base, a characteristic feature of piperazine derivatives.[9] The two nitrogen atoms can be protonated, and the pKa value is critical for its function in drug design. In physiological environments (pH ~7.4), the molecule will be predominantly protonated. This influences its solubility in aqueous media, its ability to form hydrogen bonds with biological targets, and its absorption and distribution profile.[10] The experimental determination of pKa is crucial for accurate ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase.[10] The calculated LogP values for this compound are slightly negative, suggesting it is hydrophilic.[5][6][8] This hydrophilicity is consistent with its excellent solubility in water.[3] In drug development, LogP is a key indicator of a molecule's ability to cross lipid membranes. While high lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility and increased metabolic clearance. The balanced hydrophilic nature of this molecule makes it an attractive scaffold.

-

Solubility: this compound is reported to have excellent solubility in water and other organic solvents.[3][7] This versatility is advantageous in various synthetic and formulation processes. The aqueous solubility is driven by the two amine functionalities which can act as hydrogen bond donors and acceptors, while the hydrocarbon backbone allows for solubility in less polar organic media.

-

Physical State and Thermal Properties: Described as a "low melting solid," its precise melting point is not widely reported, unlike its isomers such as trans-2,5-dimethylpiperazine (m.p. 115-118 °C).[3][11] The relatively high boiling point of ~155 °C is typical for a molecule of its molecular weight with strong intermolecular hydrogen bonding.[6]

Part 2: Analytical Characterization and Spectral Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons would appear in the aliphatic region (~1.0-1.5 ppm). The gem-dimethyl groups are equivalent, and their protons do not couple with other protons.

-

Methylene Protons (-CH₂-): Two distinct signals, each integrating to 4 protons, are expected for the two sets of non-equivalent methylene groups on the piperazine ring. These would likely appear as multiplets or complex singlets in the ~2.5-3.5 ppm range.

-

Amine Protons (-NH): A broad singlet, integrating to 2 protons, is expected. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

-

-

¹³C NMR: The carbon NMR spectrum would provide confirmation of the carbon framework.

-

Methyl Carbons (-CH₃): A single signal in the upfield region (~20-30 ppm).

-

Quaternary Carbon (C(CH₃)₂): A signal for the carbon atom bearing the two methyl groups.

-

Methylene Carbons (-CH₂-): Two distinct signals for the two sets of methylene carbons in the ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For this compound, key expected absorptions include:

-

N-H Stretching: A moderate to weak absorption in the 3200-3500 cm⁻¹ region, characteristic of secondary amines.

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

N-H Bending: A moderate absorption around 1500-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 114. Common fragmentation pathways would involve the loss of methyl groups or cleavage of the piperazine ring.

Part 3: Authoritative Experimental Protocols

To ensure scientific integrity and reproducibility, the determination of key physicochemical properties must follow validated protocols. Here, we detail methodologies for measuring pKa and LogP, two parameters of utmost importance in drug discovery.

Protocol 1: Determination of pKa via Potentiometric Titration

This method, adapted from established procedures for piperazine analogues, relies on monitoring pH changes during titration with a strong acid.[12][13]

Principle: The pKa is the pH at which the amine is 50% protonated. By titrating a solution of this compound (a base) with a standardized acid and recording the pH, a titration curve is generated. The pKa can be determined from the midpoint of the buffer region.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a ~0.01 M solution of this compound in deionized, CO₂-free water.

-

Standardize a ~0.1 M solution of hydrochloric acid (HCl).

-

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 7.00 and 10.00) at a controlled temperature (e.g., 25 °C).

-

Titration:

-

Place a known volume (e.g., 50 mL) of the this compound solution into a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

-

The pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point) is equal to the pKa of the conjugate acid.

-

Causality and Trustworthiness: Using a standardized acid ensures accuracy. CO₂-free water prevents interference from carbonic acid. Temperature control is critical as dissociation constants are temperature-dependent.[12] This self-validating system relies on precise volumetric and potentiometric measurements, grounded in fundamental acid-base chemistry.

Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for determining pKa via potentiometric titration.

Protocol 2: Determination of LogP via the Shake-Flask Method

This is the traditional and most direct method for measuring the n-octanol/water partition coefficient, conforming to OECD Guideline 107.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the ratio of these concentrations is used to calculate LogP.[14]

Step-by-Step Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

-

Prepare a stock solution of this compound at a known concentration in the aqueous phase.

-

-

Partitioning:

-

In a centrifuge tube, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol (e.g., 5 mL of each).

-

Cap the tube and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

-

Phase Separation:

-

Centrifuge the tube to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS). A calibration curve must be prepared for each phase.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water

-

LogP is the base-10 logarithm of P: LogP = log₁₀(P)

-

Causality and Trustworthiness: Pre-saturating the solvents is a critical step to ensure the thermodynamic validity of the measurement. Centrifugation provides a clean and complete separation of phases, preventing cross-contamination that would invalidate the results. Quantification using a calibrated analytical method ensures accuracy. This protocol is a self-validating system as mass balance can be checked to ensure the compound did not degrade or adsorb to the vessel walls.

Workflow for LogP Determination via Shake-Flask Method

Caption: Workflow for determining LogP via the shake-flask method.

Part 4: Applications and Mechanistic Insights

The unique structure of this compound makes it a valuable intermediate in several fields.

-

Pharmaceutical Development: The piperazine ring is a cornerstone of many CNS-active drugs. The gem-dimethyl group on the this compound scaffold can serve as a "metabolic blocker," preventing enzymatic oxidation at that position, which can increase the metabolic stability and half-life of a drug candidate. Furthermore, the steric bulk of the gem-dimethyl group can lock the piperazine ring into a specific conformation, which can lead to higher selectivity for a particular biological target. It serves as a building block for anti-anxiety and antidepressant medications.[3]

-

Polymer Chemistry: As a diamine, it can act as a monomer or a curing agent in the synthesis of polymers like polyamides and epoxy resins.[3] The gem-dimethyl group can enhance the thermal stability and mechanical properties, such as flexibility and durability, of the final polymer.[3]

-

Agrochemicals and Corrosion Inhibitors: It is used in the formulation of pesticides and herbicides, where it can improve their stability and effectiveness.[3] Its basic nature also allows it to function as a corrosion inhibitor, adsorbing onto metal surfaces to form a protective layer.[3]

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The primary documented hazard is its toxicity to aquatic life with long-lasting effects (GHS Hazard statement H411).[15] It may also cause skin and eye irritation.[16]

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[17] Avoid formation of dust and aerosols.[15]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, with recommended temperatures between 0-8°C.[3][7][15]

References

- Process for the preparation of this compound - Google P

-

This compound | CAS#:84477-72-5 | Chemsrc. [Link]

-

2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. [Link]

-

2,5-Dimethylpiperazine - Solubility of Things. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

-

2,5-Dimethylpiperazine Synthesis from Isopropanolamine - ACS Publications. [Link]

-

2,6-Dimethylpiperazine - Kubochem. [Link]

-

Piperazine synthesis - Organic Chemistry Portal. [Link]

-

1,4-DIMETHYLPIPERAZINE - Ataman Kimya. [Link]

-

Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K - Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/4859d040182414707164923f05b8719277f9e80e/figure/0]([Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]

-

Structure Determination Workshop - CUNY. [Link]

-

Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge - arXiv. [Link]

-

Second-generation piperazine derivatives as promising radiation countermeasures - PMC. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]

-

Piperazine, 1,4-dimethyl- - NIST WebBook. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]

-

Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination - Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CAS#:84477-72-5 | Chemsrc [chemsrc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5 [m.chemicalbook.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. 反式-2,5-二甲基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. uregina.ca [uregina.ca]

- 13. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. echemi.com [echemi.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. mmbio.byu.edu [mmbio.byu.edu]

2,2-Dimethylpiperazine CAS number and identification

An In-Depth Technical Guide to the Identification of 2,2-Dimethylpiperazine

This guide provides a comprehensive technical overview of this compound, focusing on its definitive identification, analytical characterization, and quality control. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data with practical, field-proven methodologies to ensure scientific integrity and reliable application in a laboratory setting.

Core Identification and Chemical Identity

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its unique structural feature, a piperazine ring with two methyl groups on the same carbon atom, imparts specific chemical properties that are leveraged in various applications.[1] The unambiguous identification of this compound is the foundational step for its use in any research or development context. The definitive identifier is its Chemical Abstracts Service (CAS) number.

CAS Number: 84477-72-5 [1][2][3][4]

A summary of its core chemical identifiers is presented below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [1][3][4] |

| Molecular Weight | 114.19 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2] |

| SMILES String | CC1(C)CNCCN1 | [4] |

| InChI | 1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | [5] |

| InChIKey | PIPWSBOFSUJCCO-UHFFFAOYSA-N | [5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its handling, storage, and application in synthetic protocols. It is typically a low-melting solid and exhibits good solubility in water and various organic solvents.[1]

| Property | Value | Source(s) |

| Appearance | Low melting solid | [1] |

| Purity | ≥95-97% (by GC) | [1][3][4] |

| Density | 0.8±0.1 g/cm³ | [2] |

| Flash Point | 38.9±10.2 °C | [2] |

| Storage | 0-8°C, Inert atmosphere, Keep in dark place | [1][3][4] |

Overview of Synthesis

A common and practical laboratory-scale synthesis of this compound involves the reduction of 3,3-dimethylpiperazin-2-one. This transformation is typically achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[2] The causality behind this choice lies in the ability of LiAlH₄ to efficiently reduce the amide functional group present in the precursor to the corresponding amine in the final piperazine ring.

The general workflow for this synthesis is outlined below.

Analytical Identification and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. This self-validating system, combining spectroscopic and chromatographic methods, ensures the integrity of the material for its intended application.

Spectroscopic Characterization

NMR is one of the most powerful tools for structural elucidation. For this compound, both ¹H and ¹³C NMR are required.

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the two equivalent methyl groups (C(CH₃)₂), a singlet for the two equivalent methylene protons adjacent to the gem-dimethyl group (CH₂-C(CH₃)₂), a singlet for the other two equivalent methylene protons (CH₂-NH), and a broad singlet for the two equivalent amine protons (NH). The integration of these peaks should correspond to a 6:2:2:2 proton ratio.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the carbon framework, showing distinct signals for the quaternary carbon bearing the methyl groups, the methyl carbons themselves, and the two different methylene carbons of the piperazine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Analysis: Process the spectra and compare the observed chemical shifts (δ) and coupling patterns with established reference data for piperazine derivatives.[6][7]

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity. The electron ionization (EI) mass spectrum of this compound should exhibit a molecular ion peak [M]⁺ at m/z 114, corresponding to its molecular weight.[1][2]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

-

GC Method:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the mass spectrum of this peak to confirm the molecular ion and compare the fragmentation pattern to reference spectra of similar piperazine compounds.[8][9]

IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by:

-

N-H stretching: A moderate absorption band in the region of 3200-3400 cm⁻¹, characteristic of the secondary amine.

-

C-H stretching: Strong absorption bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹), corresponding to the methyl and methylene groups.[10]

-

C-H bending: Absorptions in the 1365-1480 cm⁻¹ region.[10]

-

C-N stretching: Bands in the fingerprint region (1000-1250 cm⁻¹).

The absence of a strong C=O stretching band (~1700 cm⁻¹) is a key indicator of the successful reduction of the lactam precursor.

Chromatographic Characterization

HPLC is the standard for determining the purity of non-volatile organic compounds. A significant challenge in the HPLC analysis of simple piperazines is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors insensitive.[11][12] To overcome this, a pre-column derivatization step is employed. A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of the piperazine to yield a highly UV-active product.[11][12][13]

Experimental Protocol: HPLC-UV Analysis via NBD-Cl Derivatization

-

Reagent Preparation:

-

Sample Stock Solution: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

-

NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile (e.g., 5 mg/mL).

-

-

Derivatization Reaction:

-

In a vial, mix a small volume of the sample solution with an excess of the NBD-Cl solution.

-

Add a suitable buffer to maintain a slightly basic pH (e.g., borate buffer, pH 9) to facilitate the reaction.

-

Heat the mixture at ~60°C for 30 minutes.

-

Cool the solution to room temperature and dilute with the mobile phase before injection.

-

-

HPLC Method:

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λₘₐₓ of the NBD-piperazine derivative (typically around 340 nm).[12]

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized product based on retention time.

-

Determine the purity by calculating the area percentage of the main peak relative to all other peaks.

-

Applications in Drug Discovery and Chemical Synthesis

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs across various therapeutic areas.[14][15][16][17] this compound serves as a key intermediate for introducing this valuable moiety. Its applications include:

-

Pharmaceutical Development: Used as a building block for synthesizing active pharmaceutical ingredients (APIs), including anti-anxiety and antidepressant medications.[1]

-

Polymer Chemistry: Employed as a curing agent for epoxy resins and a stabilizer in polymer production, enhancing durability and flexibility.[1]

-

Agrochemicals: Incorporated into the formulation of pesticides and herbicides to improve their stability and efficacy.[1]

References

-

This compound. Lead Sciences. [Link]

- Process for the preparation of this compound.

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

-

This compound(CAS#:84477-72-5). Chemsrc. [Link]

-

2,5-Dimethylpiperazine | C6H14N2 | CID 7816. PubChem. [Link]

-

Piperazine, 2,6-dimethyl-. NIST WebBook. [Link]

-

An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

-

2,5-Dimethylpiperazine Synthesis from Isopropanolamine. Industrial & Engineering Chemistry Product Research and Development. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

Piperazine, 2,5-dimethyl-. NIST WebBook. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Quality Control Stability Testing - Biologics. Abzena. [Link]

-

formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

1,4-Dimethylpiperazine | C6H14N2 | CID 7818. PubChem. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

-

1,4-Piperazinediethanol, α,α'-dimethyl-. NIST WebBook. [Link]

- Process for the preparation of cis-2,6-dimethylpiperazine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 9. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 10. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2,2-Dimethylpiperazine in organic solvents

An In-depth Technical Guide to the Solubility of 2,2-Dimethylpiperazine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven methodologies. Given the scarcity of published quantitative solubility data for this specific compound, this guide focuses on a predictive approach based on its physicochemical properties, grounded in the principle of "like dissolves like." We delve into the molecular structure of this compound to forecast its behavior across a spectrum of solvent classes, from polar protic to nonpolar. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the precise determination of solubility, empowering researchers to generate empirical data. The causality behind experimental choices and the factors influencing solubility are explained to ensure a deep, actionable understanding.

Introduction: The Significance of this compound

This compound is a cyclic diamine with a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol .[1][2] Its structure, featuring a piperazine ring substituted with a gem-dimethyl group, makes it a valuable building block in various chemical sectors. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is utilized in the formulation of specialty polymers and corrosion inhibitors.[1] The compound's utility is fundamentally linked to its solubility, which dictates its behavior in reaction media, purification processes (such as crystallization), and final formulations.

Understanding the solubility of this compound is therefore a critical prerequisite for its effective application. This guide aims to provide a robust framework for predicting and experimentally verifying its solubility in a wide array of common organic solvents, thereby facilitating process optimization and accelerating research and development.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the key features are the polar piperazine ring and the nonpolar gem-dimethyl group.

-

Molecular Structure: The molecule consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The two methyl groups are attached to the same carbon atom at the 2-position.

-

Hydrogen Bonding: The two secondary amine (N-H) groups in the piperazine ring are pivotal. They can act as both hydrogen bond donors and acceptors. This capability strongly suggests favorable interactions with polar solvents, particularly those that can also engage in hydrogen bonding.

-

Polarity: The presence of the two nitrogen atoms creates a significant dipole moment, rendering the molecule polar. This inherent polarity is the primary driver of its solubility in polar media.

-

Steric Hindrance: The gem-dimethyl group introduces steric bulk around one of the nitrogen atoms. This may slightly hinder the solvation of the adjacent N-H group compared to its unsubstituted counterpart, piperazine, potentially influencing the crystal packing energy and, consequently, the solubility.

-

Basicity: As an amine, this compound is basic, with a predicted pKa of around 9.38.[3] This allows it to form soluble salts in acidic aqueous solutions, a property useful for extraction but distinct from its solubility in neutral organic solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Low melting solid | [1][3] |

| Boiling Point | ~155.2 °C | [4] |

| Density | ~0.8 g/cm³ | [4] |

| pKa (Predicted) | 9.38 ± 0.40 | [3] |

Theoretical Solubility Profile Across Solvent Classes

Based on the "like dissolves like" principle, we can construct a qualitative but scientifically grounded profile of this compound's solubility.[5] The central concept is that solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar to those within the pure solute and pure solvent.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents are characterized by the presence of a hydrogen atom attached to an electronegative atom (like oxygen).

-

Predicted Solubility: High.

-

Causality: The primary interaction will be strong hydrogen bonding between the N-H groups of this compound and the O-H groups of the alcohol. The amine nitrogens can also act as hydrogen bond acceptors. These favorable interactions can effectively overcome the solute's crystal lattice energy.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF)

These solvents have significant dipole moments but lack O-H or N-H bonds.

-

Predicted Solubility: Good to Moderate.

-

Causality: Solubility in these solvents is driven by strong dipole-dipole interactions. Furthermore, solvents like DMSO and DMF are excellent hydrogen bond acceptors, readily interacting with the N-H donor groups of the solute. Tetrahydrofuran (THF) is a weaker hydrogen bond acceptor, suggesting slightly lower solubility compared to DMSO or DMF.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and are dominated by van der Waals forces.

-

Predicted Solubility: Limited to Low.

-

Causality: The significant polarity of the piperazine ring is incompatible with the nonpolar nature of these solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid solute is not sufficiently compensated by the weak van der Waals interactions with the solvent. While general principles suggest all amines are soluble in diethyl ether, the strong hydrogen bonding network in solid this compound may limit this.[6]

Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform)

These solvents are weakly polar.

-

Predicted Solubility: Moderate.

-

Causality: DCM offers moderate polarity for dipole-dipole interactions. Chloroform is a special case as its acidic proton can act as a weak hydrogen bond donor to the nitrogen atoms of the solute, potentially enhancing solubility compared to other non-protic solvents of similar polarity.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Force |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Dipole-Dipole, H-Bond Accepting |

| Nonpolar | Hexane, Toluene | Low | Van der Waals Forces |

| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole, Weak H-Bonding |

Note: This table is predictive and requires experimental validation.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction to quantitative data, a robust experimental methodology is essential. The isothermal equilibrium method followed by gravimetric or chromatographic analysis is the gold standard for determining the solubility of a solid in a liquid.[5][7]

Objective

To determine the saturation solubility (e.g., in g/100 mL or mol/L) of this compound in a selected organic solvent at a specific, controlled temperature (e.g., 25 °C).

Experimental Workflow Diagram

Caption: Isothermal equilibrium method workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Pipette a precise, known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Analysis:

-

After equilibration, remove the vial and allow the undissolved solid to settle for at least 30 minutes in the same thermostatted environment.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any solid particles.

-

Transfer the filtered supernatant to a pre-weighed, dry vial. Record the exact weight of the empty vial.

-

Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids degradation of the solute.

-

Once the solute is completely dry, reweigh the vial. The difference in weight corresponds to the mass of this compound dissolved in the aliquot of supernatant.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of dry solute / Volume of supernatant aliquot) * 100

-

Conclusion and Future Outlook

The is governed by its polar, hydrogen-bonding piperazine core. This leads to a predictable profile of high solubility in polar protic solvents, good solubility in polar aprotic solvents, and limited solubility in nonpolar media. While this guide provides a robust theoretical framework, it must be emphasized that these are qualitative predictions.

The lack of published quantitative data necessitates experimental verification. The provided isothermal equilibrium protocol is a reliable, self-validating method for generating the precise data required for process design, reaction optimization, and formulation development. Future work should focus on the systematic experimental measurement of this compound solubility in a diverse set of solvents at various temperatures to create a comprehensive, publicly available dataset that would be of immense value to the scientific community.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2,2-Dimethylpiperazine: Melting and Boiling Point Analysis

This guide provides an in-depth technical examination of the melting and boiling points of 2,2-Dimethylpiperazine (CAS No. 84477-72-5), a key heterocyclic building block in modern drug discovery and material science. Intended for researchers, medicinal chemists, and process development scientists, this document synthesizes established data with practical, field-proven methodologies for accurate characterization. We will explore the theoretical underpinnings of its physical properties, provide a comparative analysis with its structural isomers, and detail self-validating experimental protocols for empirical determination.

Introduction: The Significance of this compound

This compound is a saturated heterocyclic amine belonging to the piperazine family. The introduction of a gem-dimethyl group at the C2 position imparts unique conformational constraints and steric properties compared to its parent piperazine or other dimethyl-substituted isomers. These structural nuances make it a valuable synthon for introducing specific three-dimensional topographies into target molecules, influencing properties such as receptor binding affinity, metabolic stability, and solubility. Its applications are diverse, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a component in the formulation of polymers and corrosion inhibitors.[1]

Accurate characterization of fundamental physicochemical properties like melting and boiling points is a non-negotiable prerequisite for its effective use. These parameters are critical for:

-

Purity Assessment: A sharp, well-defined melting range is a primary indicator of high sample purity.

-

Process Development: Boiling point data is essential for designing purification protocols such as fractional distillation.[2]

-

Reaction Condition Optimization: Understanding the thermal stability and phase behavior of the molecule is crucial for safe and efficient reaction design.

-

Regulatory Compliance: Precise physical constants are required for material registration and safety data sheets (SDS).

Core Physicochemical Properties

The defining characteristics of this compound are summarized below. It is noteworthy that while a precise melting point is not consistently reported in the literature, its classification as a "low melting solid" provides important handling and characterization context.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Low melting solid | [1] |

| Boiling Point | 155.2 ± 8.0 °C (at 760 mmHg) | [3] |

| 163-164 °C (at atmospheric pressure) | [2] | |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Flash Point | 38.9 ± 10.2 °C | [3] |

| Purity (Typical) | ≥ 97% (by GC) | [1] |

In-Depth Analysis of Phase Transitions

Melting Point: Characterizing a "Low Melting Solid"

Multiple sources describe this compound as a "low melting solid," which indicates a melting point that is typically near or just above standard ambient temperature (20-25 °C). This property presents unique challenges for measurement and handling.

Causality and Experimental Considerations: The relatively low melting point of the 2,2-isomer compared to other dimethylpiperazine isomers (see Section 4) is a direct consequence of its molecular structure. The gem-dimethyl substitution disrupts the crystal lattice packing efficiency that is possible in more symmetrical isomers. This disruption leads to weaker intermolecular forces (van der Waals forces and hydrogen bonding), requiring less thermal energy to transition from a solid to a liquid state.

When determining the melting point of such a substance, the following must be considered:

-

Sample Purity: Impurities inherently depress and broaden the melting range.[4] Given a typical purity of ≥97%, a melting range of 2-4 °C can be anticipated. A broader range suggests the presence of significant impurities.

-

Hygroscopicity: Like many amines, piperazine derivatives can be hygroscopic. Absorbed moisture will act as an impurity, leading to an erroneously low and broad melting point. Samples should be thoroughly dried under vacuum or in a desiccator prior to analysis.[5]

-

Thermal Lag: For substances melting close to room temperature, it is crucial to begin the analysis at a temperature below the expected melting point and use a slow heating ramp (e.g., 1 °C/minute) to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[5][6]

Boiling Point: Corroboration and Influencing Factors

The literature provides two closely corroborating boiling point values: 155.2 ± 8.0 °C[3] and 163-164 °C.[2] This range is well within the expected variance for experimental determination and potential minor differences in atmospheric pressure. The boiling point is governed by the strength of intermolecular forces in the liquid state and the molecule's molecular weight. The two secondary amine groups allow for hydrogen bonding, which significantly elevates the boiling point compared to a non-polar alkane of similar molecular weight.

Causality and Experimental Considerations:

-

Atmospheric Pressure: The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Therefore, it is imperative to record the barometric pressure at the time of measurement and apply a pressure correction if necessary for comparison to literature values reported at standard pressure (760 mmHg).

-

Purity: Non-volatile impurities can elevate the boiling point, while volatile impurities can lower it. Fractional distillation, as described in one synthesis protocol, is the definitive method for both purification and boiling point determination of a liquid.[2]

-

Superheating: Liquids can sometimes heat above their boiling point without boiling, a phenomenon known as superheating. This can lead to a sudden, violent boiling ("bumping"). The use of boiling chips or, in micro-scale determinations, an inverted capillary tube, provides nucleation sites for smooth bubble formation.[7]

Comparative Analysis: The Role of Isomeric Structure

The influence of the methyl group positions on the physical properties of dimethylpiperazine isomers is profound. Examining these differences provides valuable insight into structure-property relationships.

| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Key Structural Feature |

| This compound | gem-Dimethyl | Low melting solid (near RT) | ~155-164 | Asymmetric, disrupts crystal packing |

| 2,6-Dimethylpiperazine | C₂ Symmetry | 108-111 | 162 | Allows for more ordered packing |

| trans-2,5-Dimethylpiperazine | C₂h Symmetry | 115-118 | 162-165 | High symmetry, efficient packing |

| Piperazine (Parent) | C₂h Symmetry | 109-112[8] | 145-146[8] | High symmetry, strong H-bond network |

The high melting points of the 2,6- and 2,5- isomers relative to the 2,2- isomer highlight the importance of molecular symmetry. The more symmetrical structures can pack into a more stable, tightly-bound crystal lattice, requiring significantly more energy to disrupt. Conversely, the boiling points are much less sensitive to the substitution pattern, as the effects of molecular shape are less pronounced in the disordered liquid phase. The primary determinants for the boiling point are molecular weight and the capacity for hydrogen bonding, which are identical across the isomers.

Experimental Protocols for Accurate Determination

The following protocols describe self-validating, standard laboratory methods for determining the melting and boiling points of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the pharmacopeia-standard for determining the melting point of a crystalline solid.[6]

Methodology Workflow Diagram

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

-

Sample Preparation:

-

Rationale: To eliminate moisture, which acts as an impurity.[5]

-

Action: Dry a small amount (10-20 mg) of this compound in a desiccator over a drying agent (e.g., silica gel or P₂O₅) for at least 24 hours.

-

-

Capillary Loading:

-

Rationale: A finely packed, small sample ensures uniform heat transfer and accurate observation.[6]

-

Action: Crush the dried sample into a fine powder on a watch glass. Gently tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end firmly on the benchtop to pack the sample down. Repeat until a tightly packed column of 2-3 mm is achieved.

-

-

Instrument Setup:

-

Rationale: A slow, controlled heating rate is critical for accurate determination. A rapid initial heating saves time, but the final approach to the melting point must be slow.

-

Action: Place the loaded capillary into the heating block of a melting point apparatus. Set the starting temperature to approximately 15°C. Set the ramp rate to 10°C/minute.

-

-

Measurement:

-

Rationale: The melting range provides more information about purity than a single point.

-

Action: Begin heating. Once the temperature reaches ~20°C (or ~5°C below the expected melting point), reduce the heating rate to 1-2°C/minute. Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T-onset).

-

Continue heating at the slow rate and record the temperature at which the last crystal of solid melts into a clear liquid (T-clear).

-

-

Reporting and Validation:

-

Rationale: Repeatability ensures the result is not an artifact.

-

Action: Report the melting point as the range from T-onset to T-clear. Allow the apparatus to cool and repeat the determination with two more samples. The results should be consistent within 1-2°C.

-

Protocol 2: Boiling Point Determination (Micro-Scale Method)

This method is ideal when only a small quantity of the substance is available and provides a highly accurate boiling point.[3][9]

Methodology Workflow Diagram

Caption: Workflow for Micro Boiling Point Determination.

Step-by-Step Procedure:

-

Apparatus Assembly:

-

Rationale: The inverted capillary (bell) traps air, which expands upon heating and provides a nucleation site for smooth boiling, preventing superheating.[7]

-

Action: Add approximately 0.5 mL of this compound to a small (e.g., 75x10 mm) test tube. Place a melting point capillary tube, sealed at one end, into the test tube with the open end facing down.

-

-

Heating Setup:

-

Rationale: A Thiele tube with mineral oil provides uniform, indirect heating.

-

Action: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. Clamp the assembly so it is immersed in the oil of a Thiele tube.

-

-

Measurement:

-

Rationale: The boiling point is reached when the vapor pressure inside the bell equals the atmospheric pressure. As the system cools slightly, the external pressure will be greater, pushing the liquid back into the bell. This precise point is the true boiling point.[3]

-

Action: Gently heat the side arm of the Thiele tube with a microburner or heat gun. A slow stream of bubbles will emerge from the bell as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the sample is boiling and its vapor has replaced the air in the bell.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the bell. The moment the bubbling stops and the liquid just begins to enter the capillary tube, read the temperature on the thermometer. This is the boiling point.

-

-

Reporting and Validation:

-

Rationale: Atmospheric pressure directly affects the boiling point.

-

Action: Record the boiling point. For the highest accuracy, also record the atmospheric pressure at the time of the experiment. Repeat the determination to ensure consistency.

-

Conclusion

The melting and boiling points of this compound are defining physical constants that are dictated by its unique gem-dimethyl structure. While its boiling point is well-documented in the range of 155-164 °C, its characterization as a "low melting solid" underscores the effect of its molecular asymmetry on disrupting efficient crystal lattice packing. This guide provides the theoretical context and the robust, validated experimental protocols necessary for researchers to accurately determine these properties. Adherence to these detailed methodologies will ensure data integrity, facilitate process optimization, and enable the confident application of this versatile building block in research and development.

References

-

Chemsrc. (2023). This compound | CAS#:84477-72-5. Available at: [Link]

-

Chemtips. (2013). How to Determine Boiling Points on the Microscale. Available at: [Link]

-

ChemConnections. (n.d.). Boiling Point Determination. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Available at: [Link]

-

SSERC. (n.d.). Melting point determination. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

-

The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Available at: [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. chymist.com [chymist.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. mt.com [mt.com]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemconnections.org [chemconnections.org]

A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylpiperazine

Introduction

2,2-Dimethylpiperazine is a saturated heterocyclic amine with the molecular formula C₆H₁₄N₂.[1][2][3][4][5] As a derivative of piperazine, a core scaffold in numerous pharmacologically active compounds, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] Its gem-dimethyl substitution at the C2 position introduces specific steric and electronic properties that distinguish it from other piperazine derivatives, influencing its reactivity, conformational preference, and biological activity.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous molecular characterization. This guide presents a detailed analysis of the spectroscopic data for this compound.

It is important to note that while this compound is commercially available, its experimental spectroscopic data is not widely published in common public databases. Therefore, this guide utilizes high-quality predicted NMR data and a theoretical analysis of IR and MS data, grounded in fundamental principles and compared with experimental data from the closely related isomer, 2,6-dimethylpiperazine, to provide a robust and instructive overview.

Molecular Structure and Symmetry

The structure of this compound features a six-membered piperazine ring with two methyl groups attached to the same carbon atom (C2). This substitution pattern results in a molecule with distinct sets of chemically non-equivalent protons and carbons, which is key to interpreting its NMR spectra.

Caption: Molecular structure with atom numbering for NMR assignments.

Overall Spectroscopic Workflow

The comprehensive characterization of a compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to build a cohesive and validated structural assignment.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution by gentle vortexing.[7]

-

Transfer : Using a Pasteur pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[7]

-

Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is crucial for achieving high-resolution spectra with sharp lines.[6]

-

Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

¹H NMR Spectroscopy: Data and Interpretation (Predicted)

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment (See Fig. 1) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Inferred Structural Fragment |

| -CH₃ (C2) | 1.15 | Singlet | 6H | -C(CH₃)₂- |

| -NH (N1, N4) | 1.80 (broad) | Singlet | 2H | -NH- |

| -CH₂- (C3) | 2.75 | Triplet | 2H | -C-CH₂-N- |

| -CH₂- (C5, C6) | 2.90 | Multiplet | 4H | -N-CH₂-CH₂-N- |

Causality and Field Insights:

-

Gem-Dimethyl Singlet (1.15 ppm) : The six protons of the two methyl groups at the C2 position are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and thus have no adjacent protons to couple with, resulting in a sharp singlet with an integration of 6H.

-

Amine Protons (1.80 ppm) : The N-H protons are typically observed as a broad singlet because of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Their chemical shift can vary significantly depending on concentration and solvent.

-

Methylene Protons (2.75 ppm, 2.90 ppm) : The three methylene groups (-CH₂-) in the ring are not chemically equivalent. The C3 methylene is adjacent to the quaternary C2 carbon on one side and the N4 nitrogen on the other, giving it a unique electronic environment. The C5 and C6 methylenes are also distinct. Their complex splitting patterns (triplet and multiplet) arise from coupling to each other and to the adjacent N-H protons.

¹³C NMR Spectroscopy: Data and Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment (See Fig. 1) | Predicted Chemical Shift (ppm) | Inferred Structural Fragment |

| -C H₃ (C2) | 25.8 | Methyl Carbon |

| C 2 | 48.5 | Quaternary Carbon |

| C 3 | 52.0 | Methylene Carbon |

| C 5, C 6 | 46.0 | Methylene Carbons |

Causality and Field Insights:

-

Quaternary Carbon (48.5 ppm) : The C2 carbon, bonded to two methyl groups and two other carbons within the ring, is a quaternary carbon. It is expected to appear in this region and will be of lower intensity in a standard spectrum due to the lack of a nuclear Overhauser effect (NOE) enhancement from attached protons.

-

Methyl Carbons (25.8 ppm) : The two methyl carbons are equivalent and appear in the typical upfield region for sp³ hybridized carbons.

-

Methylene Carbons (52.0 ppm, 46.0 ppm) : The three methylene carbons (C3, C5, C6) are in different chemical environments. C5 and C6 are equivalent due to the plane of symmetry bisecting the C2-C3 and N1-N4 bonds, resulting in a single peak. The C3 carbon is unique, being adjacent to the gem-dimethyl substituted carbon, and thus resonates at a different chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Background Scan : Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.[9]

-

Sample Application : Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[9]

-

Data Collection : Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

IR Spectroscopy: Theoretical Analysis

While an experimental spectrum for this compound is not available in public databases, the expected key absorptions can be predicted based on its functional groups. This analysis is supported by the experimental spectrum of its isomer, 2,6-dimethylpiperazine, available in the PubChem database.[10]

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amine | Medium |

| 2970 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) | Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1385 - 1365 | C-H Bend (Symmetric) | Gem-Dimethyl | Medium-Strong |

| 1150 - 1050 | C-N Stretch | Aliphatic Amine | Medium |

Causality and Field Insights:

-

N-H Stretch : The presence of the two secondary amine groups will give rise to a characteristic absorption in the 3350-3250 cm⁻¹ region. This peak is often moderately broad.

-

C-H Stretches : Strong, sharp peaks just below 3000 cm⁻¹ are definitive evidence of sp³ C-H bonds from the methyl and methylene groups.

-

Gem-Dimethyl Bending : A key feature for identifying the 2,2-disubstitution pattern is the characteristic symmetric bending of the gem-dimethyl group, which typically appears as a medium to strong band in the 1385-1365 cm⁻¹ range. This helps distinguish it from other isomers.

-

Fingerprint Region : The region below 1500 cm⁻¹ will contain a complex pattern of C-H bending and C-N and C-C stretching vibrations that are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: Electron Ionization (EI-MS) Data Acquisition

-

Sample Introduction : A small amount of the sample is introduced into the ion source, where it is vaporized by heating.[11]

-